molecular formula C6H5BrF2N2 B2657626 4-Bromo-3,5-difluorobenzene-1,2-diamine CAS No. 1823344-37-1

4-Bromo-3,5-difluorobenzene-1,2-diamine

Cat. No. B2657626
CAS RN: 1823344-37-1
M. Wt: 223.021
InChI Key: MCZQSDPCMGQASV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H5BrF2N2 . It is used in various chemical reactions and has a molecular weight of 223.02 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-difluorobenzene-1,2-diamine consists of a benzene ring with bromo, difluoro, and diamine substituents . The exact structure can be found in the referenced material .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3,5-difluorobenzene-1,2-diamine are not available, similar compounds have been used in various chemical reactions. For instance, 4-bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .


Physical And Chemical Properties Analysis

4-Bromo-3,5-difluorobenzene-1,2-diamine is a powder at room temperature . It has a molecular weight of 223.02 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Electrochemical Fluorination

The study of electrochemical fluorination processes involves 4-Bromo-3,5-difluorobenzene-1,2-diamine as a precursor in the synthesis of fluorinated aromatic compounds. Research has investigated the mechanisms of side reactions during the fluorination of halobenzenes, highlighting the complex interplay between dehalogenation, defluorination, and radical formation which are crucial for the development of efficient fluorination strategies in organic synthesis (Horio et al., 1996).

Synthesis Optimization

Another aspect of research focuses on optimizing the synthesis of related bromo-difluorobenzene compounds using economical methods, achieving high yields and purity. This demonstrates the importance of finding cost-effective and high-efficiency synthetic routes for such compounds, which are valuable in various chemical and pharmaceutical applications (Z. He-ping, 2005).

Advanced Material Synthesis

The synthesis of polyimides from triphenylamine-based diamine monomers, including those with bromo-difluorobenzyl groups, showcases the application of 4-Bromo-3,5-difluorobenzene-1,2-diamine derivatives in creating high-performance materials. These materials exhibit remarkable properties such as high thermal stability, light emission, and good solubility, making them suitable for electronic and photonic applications (Choi et al., 2010).

Photodissociation Studies

Research on the photodissociation of bromo-difluorobenzene compounds, including mechanisms and energy requirements, contributes to a deeper understanding of the photochemical behaviors of these molecules. This knowledge is crucial for applications in photochemistry and materials science, where controlled photodissociation can be leveraged for specific functional outcomes (Borg, 2007).

Biologically Active Compounds

The development of compounds containing bromo-difluorobenzene units for potential biological activity showcases the compound's versatility. Studies focusing on the synthesis, characterization, and biological activity of spirocyclic phosphazenes with bromo-benzyl groups indicate potential applications in medicinal chemistry and drug development (Kuzey et al., 2020).

Safety and Hazards

4-Bromo-3,5-difluorobenzene-1,2-diamine is classified under GHS07 for safety. It may cause respiratory irritation and skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3,5-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZQSDPCMGQASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluorobenzene-1,2-diamine

CAS RN

1823344-37-1
Record name 4-bromo-3,5-difluorobenzene-1,2-diamine
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